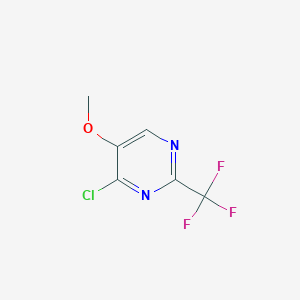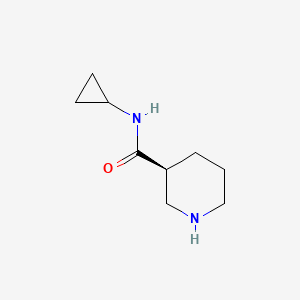
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
Overview
Description
“4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 808770-41-4 . It has a molecular weight of 212.56 and its IUPAC name is 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine .
Molecular Structure Analysis
The molecular formula of “4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine” is C6H4ClF3N2O . The InChI Code is 1S/C6H4ClF3N2O/c1-13-3-2-11-5 (6 (8,9)10)12-4 (3)7/h2H,1H3 .
Physical And Chemical Properties Analysis
“4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine” has a melting point of 71 - 72 degrees Celsius . It is recommended to be stored under inert gas . The physical form can be either liquid or solid .
Scientific Research Applications
Synthesis of Intermediates : The compound is used as a key intermediate in various syntheses. For instance, Liu Guo-ji (2009) demonstrated the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, an intermediate of pyrimidine, using methyl methoxyacetate and other raw materials, achieving a yield of about 46% with purity over 99.5% Liu Guo-ji (2009).
Antiviral Activity : D. Hocková et al. (2003) reported that 2,4-Diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine, a derivative, showed marked inhibitory activity against retroviruses, including human immunodeficiency virus D. Hocková et al. (2003).
Pyrimidine Transformations : M. Botta et al. (1985) explored transformations of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives, showing the versatility of pyrimidine derivatives in chemical reactions M. Botta et al. (1985).
Scaffold for Functionalized Systems : Emma L. Parks et al. (2008) studied the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold for synthesizing functionalized pyrimidine systems, although they noted challenges in achieving regioselective nucleophilic aromatic substitution processes Emma L. Parks et al. (2008).
Investigations in Molecular Structure : J. Trilleras et al. (2009) investigated the structure of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, revealing insights into the molecular structure and hydrogen bonding patterns of pyrimidine derivatives J. Trilleras et al. (2009).
Safety and Hazards
The safety information for “4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, P422 . It is recommended to refer to the MSDS for complete safety information .
properties
IUPAC Name |
4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-3-2-11-5(6(8,9)10)12-4(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSLKLRYUXPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650748 | |
| Record name | 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |
CAS RN |
808770-41-4 | |
| Record name | 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)
![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)
![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)
![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

![6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384777.png)
